molecular formula C14H9N3O2 B7761024 2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B7761024
M. Wt: 251.24 g/mol
InChI Key: IBNZIZFQROKZIY-UHFFFAOYSA-N
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Description

2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core with formyl, methyl, oxo, and carbonitrile functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde and a nitrile source under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNZIZFQROKZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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